A Comprehensive Technical Guide to 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile
A Comprehensive Technical Guide to 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Novel Building Block
This guide provides an in-depth technical overview of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile, a fluorinated organic compound with significant potential in medicinal chemistry and materials science. It is important to note that as of the writing of this document, a specific CAS number for this particular isomer has not been publicly cataloged, suggesting its status as a novel or less-common research chemical. Consequently, this guide has been meticulously compiled by leveraging data from structurally analogous compounds, providing a robust framework for understanding its synthesis, properties, and applications. The principles and protocols described herein are grounded in established chemical knowledge and are intended to serve as a valuable resource for researchers venturing into the exploration of this promising molecule.
Chemical Identity and Physicochemical Properties
2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile belongs to the class of arylacetonitriles, which are characterized by a phenyl ring attached to an acetonitrile group. The strategic placement of a fluorine atom at the 2-position and a trifluoromethoxy group at the 4-position of the phenyl ring is anticipated to bestow unique electronic and pharmacokinetic properties, making it a highly attractive scaffold for drug discovery.[1][2]
The trifluoromethoxy group, in particular, is a bioisostere of the methoxy group and is known to enhance metabolic stability and bioavailability of drug candidates.[2] The fluorine atom can influence the acidity of the benzylic protons and modulate the molecule's conformation.
Table 1: Predicted Physicochemical Properties of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile and Comparison with Related Isomers
| Property | 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile (Predicted) | 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile | 4-(Trifluoromethoxy)phenylacetonitrile |
| CAS Number | Not Available | 239087-11-7[3] | 49561-96-8[4] |
| Molecular Formula | C9H5F4NO | C9H5F4N | C9H6F3NO[2] |
| Molecular Weight | 219.14 g/mol | 203.14 g/mol | 201.15 g/mol [2] |
| Appearance | Predicted to be a colorless liquid or a low-melting solid | - | Colorless liquid or white to off-white solid[2] |
| Boiling Point | - | - | 96 °C/4 mmHg[2] |
| Melting Point | - | - | 27-33 °C[4] |
| LogP (Predicted) | ~2.5 - 3.5 | - | - |
| Storage | Store in a cool, well-ventilated area in a tightly sealed container. | Store in a cool, well-ventilated area. | Store at 2 - 8 °C.[2] |
Synthesis and Manufacturing: A Proposed Pathway
The synthesis of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile can be logically approached through the cyanation of a corresponding benzyl halide, a well-established transformation in organic synthesis. This retro-synthetic approach is supported by documented syntheses of similar phenylacetonitrile derivatives.[5][6]
A plausible synthetic route would commence with the commercially available 2-fluoro-4-(trifluoromethoxy)benzyl bromide. The nucleophilic substitution of the bromide with a cyanide source, such as sodium or potassium cyanide, would yield the desired product.
Caption: Proposed synthesis of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile.
Experimental Protocol: A Self-Validating System
The following is a detailed, hypothetical protocol for the synthesis of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile. This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.
Materials:
-
2-Fluoro-4-(trifluoromethoxy)benzyl bromide (1.0 eq)
-
Sodium Cyanide (1.1 eq)
-
Ethanol, anhydrous
-
Water, deionized
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-(trifluoromethoxy)benzyl bromide in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Addition of Cyanide: Carefully add sodium cyanide to the solution. Causality: The use of a slight excess of sodium cyanide ensures the complete conversion of the starting material. The ethanol/water solvent system is chosen for its ability to dissolve both the organic starting material and the inorganic cyanide salt.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the progression of the reaction.
-
Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Dilute the reaction mixture with a significant volume of water and extract the product with diethyl ether. Trustworthiness: This step is crucial for separating the organic product from the aqueous phase containing unreacted cyanide and other inorganic salts.
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Product Characterization: The crude product can be further purified by vacuum distillation or column chromatography on silica gel. The final product should be characterized by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.
Applications in Research and Development
The unique combination of a fluorine atom and a trifluoromethoxy group on a phenylacetonitrile scaffold positions 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile as a valuable building block in several areas of research and development.
Medicinal Chemistry and Drug Discovery
Fluorine-containing compounds are prevalent in modern pharmaceuticals. The introduction of fluorine can significantly enhance a drug's metabolic stability, binding affinity, and bioavailability.[7][8] Phenylacetonitrile derivatives, in turn, are precursors to a wide range of biologically active molecules.
-
Enzyme Inhibitors: The nitrile group can act as a warhead or a key binding element in the active site of various enzymes.
-
Neurological Disorders: The trifluoromethoxy group can improve blood-brain barrier penetration, making this scaffold particularly interesting for the development of drugs targeting the central nervous system.[2]
-
Oncology: Many anti-cancer agents incorporate fluorinated aromatic rings.
Materials Science
Arylacetonitriles have been investigated for their potential use in the development of advanced materials. The presence of fluorine can impart desirable properties such as thermal stability and specific electronic characteristics.
-
Liquid Crystals: Some phenylacetonitrile derivatives exhibit liquid crystalline properties.
-
Polymers: Incorporation into polymer backbones can enhance thermal and chemical resistance.[2]
Safety and Handling
While a specific safety data sheet for 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile is not available, the safety precautions for structurally similar compounds should be strictly followed. Phenylacetonitrile derivatives are generally toxic and should be handled with extreme care in a well-ventilated fume hood.
Table 2: General Safety and Hazard Information for Fluorinated Phenylacetonitriles
| Hazard Category | GHS Hazard Statements (Representative) | Precautionary Statements (Representative) |
| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Skin Irritation | H315: Causes skin irritation.[10] | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | H319: Causes serious eye irritation.[10] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation.[10] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. In case of fire, be aware that hazardous decomposition products such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride may be released.[9][10]
Conclusion
2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile represents a promising, albeit currently under-documented, chemical entity. Its unique substitution pattern suggests significant potential as a building block in the synthesis of novel pharmaceuticals and advanced materials. This guide provides a foundational understanding of its predicted properties, a plausible synthetic approach, and key safety considerations based on the extensive data available for its structural analogs. As research into novel fluorinated compounds continues to expand, it is anticipated that the value of scaffolds such as this will become increasingly apparent.
References
-
Apollo Scientific. (n.d.). 2,5-bis(trifluoromethyl)phenylacetonitrile 98% - SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
-
National Institutes of Health. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Retrieved from [Link]
- Google Patents. (n.d.). CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds.
- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
MDPI. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
Sources
- 1. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 239087-11-7 [chemicalbook.com]
- 4. 4-(三氟甲氧基)苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 7. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 9. fishersci.fi [fishersci.fi]
- 10. static.cymitquimica.com [static.cymitquimica.com]
